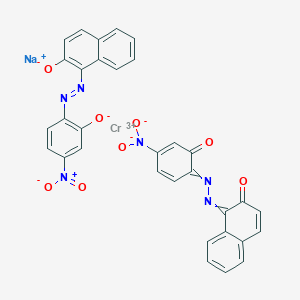
3,3-Dimethyloxirane-2-carbonitrile
Descripción general
Descripción
3,3-Dimethyloxirane-2-carbonitrile is a chemical compound with the molecular formula C5H7NO . It contains a total of 14 bonds, including 7 non-H bonds, 1 multiple bond, 1 triple bond, 1 three-membered ring, 1 nitrile (aliphatic), 1 ether (aliphatic), and 1 Oxirane .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyloxirane-2-carbonitrile includes a three-membered ring, an aliphatic nitrile, and an aliphatic ether . The molecule has a molecular weight of 97.12 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 3,3-Dimethyloxirane-2-carbonitrile are not detailed in the search results, it’s known that oxirane derivatives can undergo various reactions. For instance, reaction mechanisms have been inferred via the detection of products from Cl-initiated oxidation of both cis-2,3-dimethyloxirane and trans-2,3-dimethyloxirane .Physical And Chemical Properties Analysis
3,3-Dimethyloxirane-2-carbonitrile has a density of 1.038g/cm3, a boiling point of 162.798ºC at 760 mmHg, and a flash point of 62.629ºC . The exact mass is 97.05280, and the LogP value is 0.68738 .Aplicaciones Científicas De Investigación
Progesterone Receptor Modulators
- Research by Fensome et al. (2008) explored the use of 3,3-dimethyloxirane derivatives as progesterone receptor (PR) modulators, potentially useful for female healthcare applications including contraception and the treatment of fibroids, endometriosis, and certain breast cancers. These compounds show a functional switch between PR agonist and antagonist properties depending on the size of the dialkyl substituent. Specifically, smaller groups like dimethyl provide potent PR antagonists (Fensome et al., 2008).
Synthesis of Heterocyclic Compounds
- Elkholy and Morsy (2006) studied the synthesis of tetrahydropyrimido quinoline derivatives, where 3,3-dimethyloxirane compounds were reacted with various agents, highlighting their utility in creating compounds with potential antimicrobial activity (Elkholy & Morsy, 2006).
Antimicrobial and Anticancer Cyanopyridine Derivatives
- A study on 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile by Márquez et al. (2015) focused on understanding their structural and vibrational properties, which are critical in the development of antimicrobial and anticancer agents (Márquez et al., 2015).
Corrosion Inhibition Studies
- Quadri et al. (2021) investigated N-hydrospiro-chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions. These studies are significant for industrial applications, where corrosion prevention is a major concern (Quadri et al., 2021).
Quantum Chemical Studies
- Fatma et al. (2015) and Wazzan et al. (2016) conducted quantum chemical studies on various carbonitrile compounds, including those with 3,3-dimethyloxirane structures. These studies are important for understanding the electronic properties and potential applications of these compounds in areas like molecular electronics and corrosion inhibition (Fatma et al., 2015), (Wazzan et al., 2016).
Propiedades
IUPAC Name |
3,3-dimethyloxirane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2)4(3-6)7-5/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBJDPNXMSXOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455271 | |
| Record name | 3,3-dimethyloxirane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyloxirane-2-carbonitrile | |
CAS RN |
6509-07-5 | |
| Record name | 3,3-dimethyloxirane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)

![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)



![3-[4-(2-Methylpropyl)phenyl]butan-2-one](/img/structure/B3055431.png)
![Spiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B3055434.png)
